1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one
Description
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the ortho position (C2) and a difluoromethyl group at the para position (C5) on the phenyl ring. The 3-chloropropan-1-one moiety is attached to the aromatic core, contributing to its electrophilic reactivity.
Properties
Molecular Formula |
C11H10BrClF2O |
|---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-6-8-2-1-7(11(14)15)5-9(8)10(16)3-4-13/h1-2,5,11H,3-4,6H2 |
InChI Key |
HMHLGDOWPCIUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)CCCl)CBr |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Acylation
This approach begins with a difluoromethyl-substituted benzene derivative, which undergoes bromination at the ortho position followed by Friedel-Crafts acylation to install the 3-chloropropanone moiety. A key challenge lies in achieving selective bromination without overhalogenation or migration of the difluoromethyl group. Patent US6133485A demonstrates analogous bromination techniques using 1-bromo-2,4-difluorobenzene in tetrahydrofuran (THF) with magnesium, yielding Grignard intermediates that facilitate subsequent coupling.
Pre-functionalized Aryl Building Blocks
Alternative routes employ pre-brominated difluoromethylphenyl precursors, streamlining the synthesis by reducing competing side reactions. For example, Liu et al. (2006) describe the use of SOCl₂ and dimethylformamide (DMF) to activate carboxylic acids for acyl chloride formation, a method adaptable to installing the 3-chloropropanone group.
Detailed Synthetic Procedures
Bromination of 2-Difluoromethylphenol Derivatives
Step 1: Preparation of 2-(Bromomethyl)-5-(difluoromethyl)phenol
A solution of 2-difluoromethylphenol (1.0 mol) in anhydrous dichloromethane (DCM) is treated with N-bromosuccinimide (NBS, 1.05 mol) under photolytic conditions (λ = 400–500 nm) at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) until completion (~6 h). The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 8:2) to yield the brominated intermediate as a white crystalline solid (Yield: 78–82%).
Key Parameters
- Solvent : Dichloromethane (polar aprotic)
- Catalyst : None (light-induced radical mechanism)
- Temperature : 0–5°C (minimizes debromination)
Friedel-Crafts Acylation with 3-Chloropropanoyl Chloride
Step 2: Installation of the Propanone Side Chain
The brominated intermediate (0.5 mol) is dissolved in nitrobenzene (200 mL) and cooled to −10°C. Aluminum chloride (AlCl₃, 1.5 mol) is added portionwise, followed by dropwise addition of 3-chloropropanoyl chloride (0.6 mol). The mixture is stirred at −10°C for 2 h, then warmed to 25°C and quenched with ice-cold hydrochloric acid (1 M). The organic layer is extracted with DCM, dried over Na₂SO₄, and concentrated under reduced pressure. Recrystallization from ethanol affords the target compound as off-white needles (Yield: 65–70%).
Optimization Insights
- Lewis Acid : AlCl₃ outperforms FeCl₃ in regioselectivity
- Solvent : Nitrobenzene enhances electrophilicity of the acylating agent
- Temperature : Low temperatures (−10°C) suppress polyacylation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Sequential Halogenation | 70–78 | 8–10 | 98.5 | Fewer purification steps |
| Pre-functionalized Route | 65–70 | 6–8 | 99.1 | Higher regiochemical control |
Reaction Optimization and Mechanistic Considerations
Bromomethyl Group Stability
The bromomethyl group exhibits sensitivity to nucleophilic attack, necessitating anhydrous conditions. Patent US6133485A highlights the use of molecular sieves (3 Å) during Grignard reactions to scavenge trace moisture, improving bromomethyl stability.
Solvent Effects on Acylation
Polar aprotic solvents (e.g., nitrobenzene, DCM) stabilize the acylium ion intermediate, favoring electrophilic aromatic substitution. Conversely, protic solvents (e.g., ethanol) lead to premature hydrolysis of 3-chloropropanoyl chloride, reducing yields by 15–20%.
Temperature-Dependent Selectivity
Low temperatures (−10°C to 0°C) during acylation prevent rearrangement of the difluoromethyl group, a phenomenon observed at higher temperatures (>25°C).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tR = 8.2 min, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states and structural modifications.
Scientific Research Applications
Scientific Research Applications of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound featuring a bromomethyl group, difluoromethyl substituents, and a chloropropanone moiety. It has a molecular weight of 311.55 g/mol and the molecular formula . This compound is potentially useful in medicinal chemistry and material science.
Potential uses
- Organic Synthesis: 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one may be used as an intermediate in the synthesis of other organic compounds . It can undergo reactions to modify its structure, enhancing its properties or biological activity.
- Medicinal Chemistry: Research suggests that 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one may interact with biomolecules due to its bromomethyl and difluoromethyl groups, which can enhance its lipophilicity and stability, influencing its pharmacological properties. Compounds with similar structures have exhibited biological activities, including antimicrobial and anticancer effects. It may also engage in covalent bonding with nucleophilic sites on proteins, potentially affecting enzyme activity or receptor signaling pathways.
Structural Similarity
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Halogen vs. Methylthio (SCH3) substituents (e.g., ) introduce sulfur-based lone pairs, which may enhance aromatic stabilization but reduce electrophilicity compared to halogens.
Positional Isomerism :
- Chloropropanone Chain: The 3-chloropropanone moiety is common across all analogs, suggesting shared reactivity in nucleophilic acyl substitution or cross-coupling reactions .
Research Implications
Pharmaceutical Relevance :
Unanswered Questions :
- The evidence lacks direct studies on the target compound’s biological activity or catalytic applications. Further research could compare its reactivity with in Suzuki-Miyaura couplings or Friedel-Crafts acylations.
Biological Activity
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound with the molecular formula CHBrClFO and a molecular weight of 311.55 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by the presence of bromomethyl and difluoromethyl groups, may enhance its lipophilicity and stability, thus influencing its pharmacological properties.
Molecular Structure
The compound features a chloropropanone moiety along with bromomethyl and difluoromethyl substituents. This combination of functional groups is critical in determining the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClFO |
| Molecular Weight | 311.55 g/mol |
| CAS Number | 1804230-63-4 |
| Synonyms | 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one |
Antimicrobial Activity
Research indicates that compounds structurally similar to 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one exhibit significant antimicrobial properties. The presence of halogen substituents is often associated with increased activity against various bacterial strains. Studies suggest that this compound may interact with bacterial cell membranes or metabolic pathways, leading to inhibition of growth.
Anticancer Properties
Preliminary studies have shown that 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one may possess anticancer properties. The mechanism of action could involve the compound's ability to form covalent bonds with nucleophilic sites on proteins, potentially disrupting enzyme activity or receptor signaling pathways critical for tumor growth.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacteria |
| Anticancer | Potential disruption of tumor growth mechanisms |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of halogenated compounds, 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting that the compound could be developed as a potential antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The study revealed that treatment with varying concentrations of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one resulted in dose-dependent cytotoxicity, with IC values indicating significant potential for further development in cancer therapy.
The biological activity of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is hypothesized to involve:
- Covalent Bonding : The compound may engage in covalent bonding with nucleophilic amino acids in proteins, affecting their function.
- Lipid Interaction : Enhanced lipophilicity from halogen substituents may facilitate interaction with lipid membranes, disrupting cellular integrity.
Q & A
Q. Q1. What are the optimal conditions for synthesizing 1-(2-(bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one, and how can competing side reactions (e.g., over-bromination) be minimized?
Methodological Answer: Synthesis often involves halogenation or Friedel-Crafts acylation. For bromomethylation, controlled addition of brominating agents (e.g., NBS or Br₂ in CHCl₃) under inert conditions is critical. Evidence from analogous compounds suggests using stoichiometric bromine (1:1 molar ratio) in chloroform with extended stirring (24 h) to avoid over-bromination . Recrystallization in acetone or ethanol can isolate the product. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) to detect intermediates like 2-(bromomethyl)-5-(difluoromethyl)acetophenone.
Q. Q2. How can researchers characterize the structural integrity of the bromomethyl and difluoromethyl groups in this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm (¹H) and δ 30–35 ppm (¹³C). The difluoromethyl (-CF₂H) group shows a triplet in ¹H NMR (δ 5.8–6.2 ppm, J = 56–58 Hz) and a doublet in ¹⁹F NMR (δ -115 to -120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with exact mass (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrClF₂O: 334.9652).
Q. Q3. What solvent systems are recommended for recrystallization to achieve high purity?
Methodological Answer: Polar aprotic solvents like acetone or ethyl acetate are effective for recrystallization, as seen in structurally similar brominated ketones . For halogen-rich compounds, avoid protic solvents (e.g., methanol) to prevent solvolysis of the bromomethyl group.
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron density around the bromomethyl group. Studies on analogous compounds show that the electrophilicity of the -CH₂Br group is enhanced by electron-withdrawing substituents (e.g., -Cl, -CF₂H) on the aromatic ring, increasing susceptibility to SN2 reactions . Use software like Gaussian or ORCA to simulate transition states and optimize leaving-group interactions.
Q. Q5. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
Methodological Answer: Unexpected splitting in ¹⁹F NMR may arise from conformational isomerism or fluorine-fluorine coupling. For example, the -CF₂H group can exhibit diastereotopic splitting under certain conditions. To resolve this:
- Perform variable-temperature NMR to observe dynamic effects.
- Compare with literature data for difluoromethyl-substituted aryl ketones .
- Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.
Q. Q6. How does the difluoromethyl group influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The -CF₂H group is susceptible to hydrolysis under strong bases (e.g., NaOH), forming -COOH derivatives. Stability studies on similar compounds show degradation above pH 10 . For acidic conditions (pH < 3), protonation of the ketone oxygen may occur, but the difluoromethyl group remains intact. Conduct accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring to quantify degradation products.
Q. Q7. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Methodological Answer: Key challenges include:
- Temperature control : Exothermic bromination requires precise cooling (0–5°C) to prevent side reactions.
- Purification : Column chromatography is impractical at scale; switch to fractional distillation or continuous crystallization .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
Key Research Findings from Literature
- Synthetic Byproducts : Brominated analogs may form dimers (e.g., dibromo derivatives) if reaction times exceed 24 h .
- Antimicrobial Potential : Chlorinated/brominated aryl ketones exhibit moderate activity against Gram-positive bacteria (MIC 32 µg/mL) .
- Crystallography : Halogen bonds between Br and carbonyl O stabilize the crystal lattice, as seen in related structures (CCDC 1988019) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
